2-(2,2,2-Trifluoroethoxy)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Phenyl Acetate Compounds

Scientific Field: Organic Chemistry

Application Summary: “2-(2,2,2-Trifluoroethoxy)phenol” is used as a reactant for the preparation of phenyl acetate compounds, which have a short sedative and hypnotic effect.

Results or Outcomes: The outcomes of this application are phenyl acetate compounds with sedative and hypnotic effects.

Synthesis of Antiplasmodial Compounds

Scientific Field: Medicinal Chemistry

Application Summary: A new class of compounds comprising two series of chalcones with 2,2,2-trifluoroethoxy group were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum.

Methods of Application: The compounds were synthesized and then screened for antiplasmodial activity using the [3H] hypoxanthine incorporation inhibition assay.

Results or Outcomes: Of the 34 compounds synthesized, chalcones 3a and 3f exhibited significant inhibitory effects, with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively.

Anti-cancer and Anti-diabetic Properties

Scientific Field: Pharmacology

Application Summary: The anti-cancer and anti-diabetic properties of 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles were evaluated.

Solvent for Nylon

Scientific Field: Industrial Chemistry

Application Summary: 2,2,2-Trifluoroethanol, which is structurally similar to “2-(2,2,2-Trifluoroethoxy)phenol”, is used as a solvent for nylon.

Precursor for Inhaled Anaesthetic Isoflurane

Scientific Field: Pharmaceutical Chemistry

Application Summary: 2,2,2-Trifluoroethanol is a key precursor for the inhaled anaesthetic isoflurane, which is listed on the World Health Organization’s List of Essential Medicines.

Pharmaceutical Reference Standards

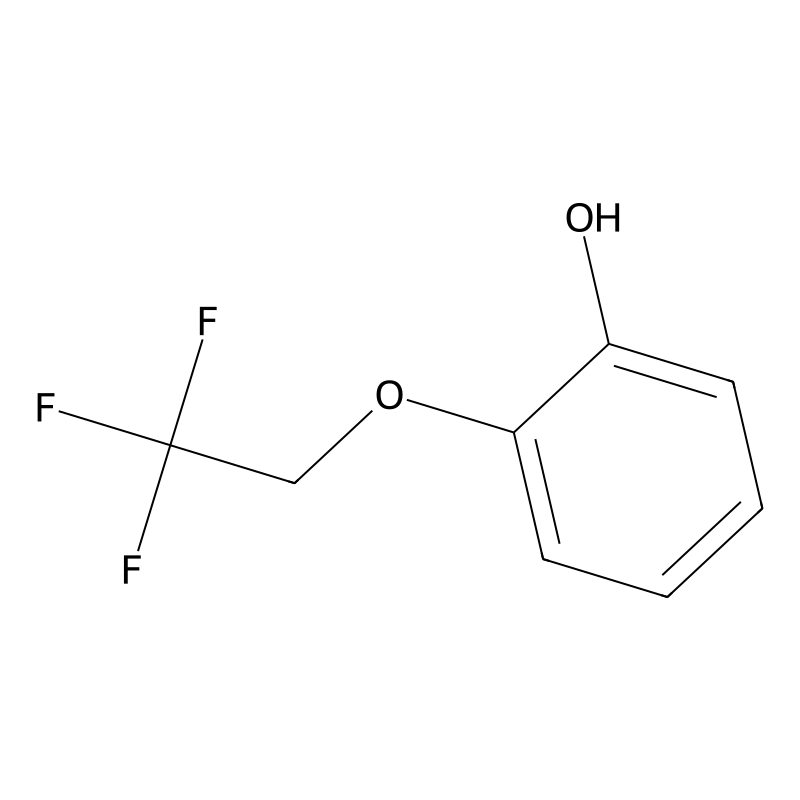

2-(2,2,2-Trifluoroethoxy)phenol is an organic compound characterized by the chemical formula C8H7F3O2. This compound consists of a phenolic structure with a hydroxyl group (-OH) and a trifluoroethoxy group (-OCH2CF3) attached to the aromatic ring. The presence of three fluorine atoms in the trifluoroethoxy group imparts unique chemical properties, enhancing its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

The synthesis of 2-(2,2,2-Trifluoroethoxy)phenol can be achieved through various methods:

- Alkali-Catalyzed Reaction: A common approach involves reacting phenol with 2,2,2-trifluoroethanol in the presence of an alkali catalyst. This method is straightforward and often used for laboratory-scale synthesis .

- Diazotization Method: Another method includes the preparation of 2-(2,2,2-Trifluoroethoxy)aniline as an intermediate, which is then subjected to diazotization followed by hydroxyl separation. This process requires careful control of reaction conditions to ensure yield and purity .

The applications of 2-(2,2,2-Trifluoroethoxy)phenol span several fields:

- Organic Synthesis: It serves as an intermediate for preparing various organic compounds.

- Medicinal Chemistry: Investigated for potential therapeutic properties, particularly in developing sedative and hypnotic agents.

- Industrial Chemistry: Utilized in synthesizing specialty chemicals and materials due to its unique fluorinated structure.

Interaction studies involving 2-(2,2,2-Trifluoroethoxy)phenol have highlighted its ability to form stable complexes with target enzymes and proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways. The compound's effects on cellular processes are mediated through binding interactions with biomolecules and alterations in gene expression.

Several compounds share structural similarities with 2-(2,2,2-Trifluoroethoxy)phenol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | 106854-77-7 | 0.73 | Contains a bromine substituent instead of a hydroxyl group |

| 4-(2,2,2-Trifluoroethoxy)benzoic acid | 27914-56-3 | 0.61 | Features a carboxylic acid group |

| 1-(2-Bromoethoxy)-2-methoxybenzene | 4463-59-6 | 0.67 | Contains both bromo and methoxy groups |

| 4-(Trifluoromethyl)phenol | 456-57-0 | Varies | Contains a trifluoromethyl group instead of trifluoroethoxy |